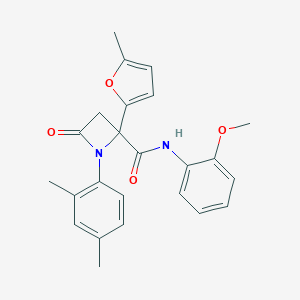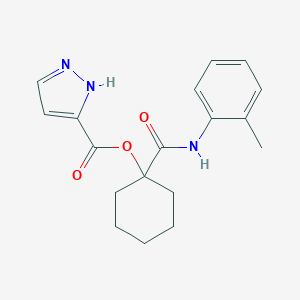
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-2-(5-methyl-2-furyl)-4-oxo-2-azetidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-2-(5-methyl-2-furyl)-4-oxo-2-azetidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is commonly referred to as DMF-MFPA and is known for its potential applications in various fields, including medicinal chemistry, drug discovery, and nanotechnology.
Mecanismo De Acción
The mechanism of action of DMF-MFPA is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cancer cell growth and inflammation. It has also been reported to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMF-MFPA has been reported to exhibit various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation, and the inhibition of microbial growth. It has also been reported to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DMF-MFPA is its potent anti-cancer activity, which makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations of DMF-MFPA is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on DMF-MFPA. One potential area of research is the investigation of its potential use in combination with other drugs to enhance their efficacy. Another area of research is the development of new drug delivery systems that utilize DMF-MFPA as a carrier. Additionally, further studies are needed to fully understand the mechanism of action of DMF-MFPA and to identify any potential side effects or toxicity issues.
Métodos De Síntesis
The synthesis of DMF-MFPA involves several steps, including the reaction of 2,4-dimethylbenzaldehyde with 2-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with furfuryl isocyanate to form a furan ring, followed by the reaction with 2-methoxyphenylacetic acid to form the final product.
Aplicaciones Científicas De Investigación
DMF-MFPA has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit potent anti-cancer, anti-inflammatory, and anti-microbial activities. In addition, DMF-MFPA has also been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Propiedades
Fórmula molecular |
C24H24N2O4 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-2-(5-methylfuran-2-yl)-4-oxoazetidine-2-carboxamide |
InChI |
InChI=1S/C24H24N2O4/c1-15-9-11-19(16(2)13-15)26-22(27)14-24(26,21-12-10-17(3)30-21)23(28)25-18-7-5-6-8-20(18)29-4/h5-13H,14H2,1-4H3,(H,25,28) |
Clave InChI |
KRBKUCZPSSAORI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N2C(=O)CC2(C3=CC=C(O3)C)C(=O)NC4=CC=CC=C4OC)C |
SMILES canónico |
CC1=CC(=C(C=C1)N2C(=O)CC2(C3=CC=C(O3)C)C(=O)NC4=CC=CC=C4OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Hydroxyphenyl)-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B242308.png)

![4-{3-[(3-Chloro-4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242313.png)
![4-[3-(1,3-Benzodioxol-5-ylamino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242314.png)
![2-Methoxy-4-{3-[(4-methylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242315.png)
![4-[3-(4-Isopropylanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242317.png)
![4-{3-[(2,6-Dimethylphenyl)amino]imidazo[1,2-a]pyrimidin-2-yl}phenol](/img/structure/B242319.png)
![2-Methoxy-4-[3-(2-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B242320.png)
![6-chloro-N-(4-fluorophenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B242324.png)
![7-methyl-N-(2-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242325.png)
![7-methyl-N-phenyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242326.png)
![N-(4-fluorophenyl)-7-methyl-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242327.png)
![6-bromo-N-(4-fluorophenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B242329.png)
![2-Methoxy-4-{5-methyl-3-[(2-methylphenyl)amino]imidazo[1,2-a]pyridin-2-yl}phenol](/img/structure/B242331.png)
